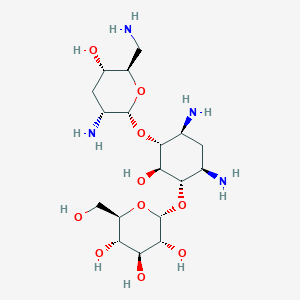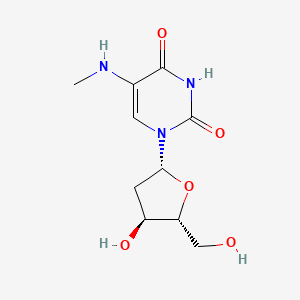
2-Deoxy-5-(methylamino)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-5-(methylamino)uridine is a nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is particularly noted for its potential use in antiviral therapies, especially against influenza and other viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-5-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the methylation of 2-deoxyuridine at the 5-position using methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-5-(methylamino)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the uridine ring, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position, where the methylamino group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives from oxidation and substituted uridine analogs from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-Deoxy-5-(methylamino)uridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-5-(methylamino)uridine involves its incorporation into viral RNA or DNA, leading to the termination of viral replication. The compound targets viral enzymes involved in nucleic acid synthesis, such as thymidine kinase and thymidylate synthase. By inhibiting these enzymes, the compound disrupts the replication process, thereby reducing viral proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: A nucleoside analog used in the diagnosis of megaloblastic anemias.
5-Methylamino-2’-deoxyuridine: Another derivative with potential antiviral properties.
2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine: Known for its antitumor activity
Uniqueness
2-Deoxy-5-(methylamino)uridine stands out due to its specific modifications that enhance its antiviral activity. Unlike other similar compounds, it has shown significant efficacy against a broad spectrum of viruses, making it a promising candidate for antiviral drug development .
Propiedades
Número CAS |
840-50-6 |
|---|---|
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1 |
Clave InChI |
KPQFKCWYCKXXIP-XLPZGREQSA-N |
SMILES isomérico |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


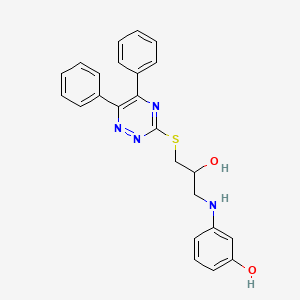

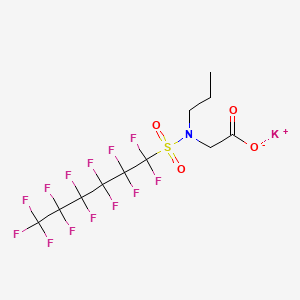
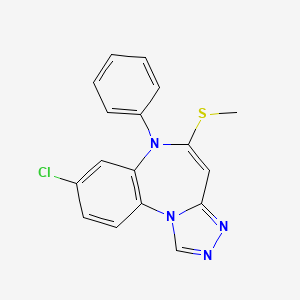
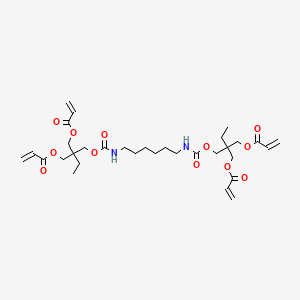
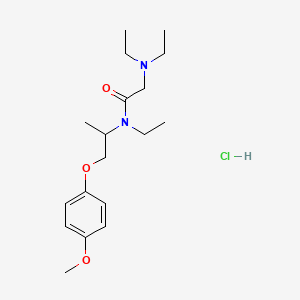
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
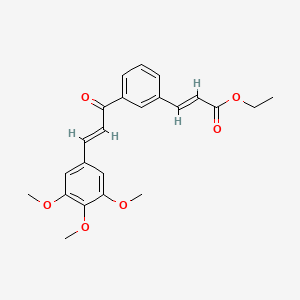
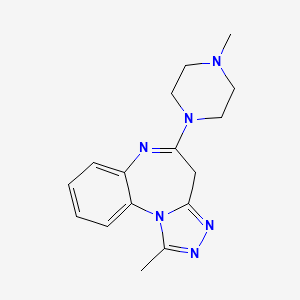

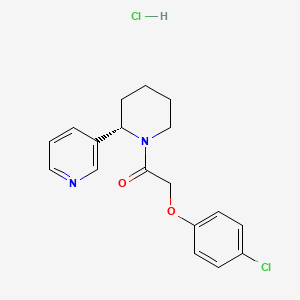
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)

